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An In-depth Guide for Scientists and Drug Development Professionals

Introduction

Dimethylsildenafil, also known by the synonyms aildenafil and methisosildenafil, is a
structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®. As a member
of the phosphodiesterase type 5 (PDES) inhibitor class of drugs, dimethylsildenafil shares the
core mechanism of action with its parent compound, which is primarily used in the treatment of
erectile dysfunction and pulmonary arterial hypertension. This technical guide provides a
comprehensive overview of dimethylsildenafil, focusing on its chemical properties,
mechanism of action, and available pharmacological data, with a direct comparison to
sildenafil. This document is intended for researchers, scientists, and professionals in the field of
drug development and pharmacology.

Physicochemical Properties

Dimethylsildenafil is a synthetic compound with a molecular structure closely related to
sildenafil. The key structural difference lies in the substitution on the piperazine ring. While
sildenafil has a methyl group on the piperazine ring, dimethylsildenafil, as its name suggests,
incorporates two methyl groups. This modification can influence the compound's
physicochemical properties, such as solubility and lipophilicity, which in turn can affect its
pharmacokinetic profile.

Table 1. Comparison of Physicochemical Properties
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Dimethylsildenafil

Property (Aildenafil/Methisosildenaf  Sildenafil
il)
Molecular Formula C23H32N604S[1] C22H30N604S[2]

Molecular Weight 488.6 g/mol [1][3] 474.6 g/mol [2]
5-[5-[(3R,5S)-3,5- 5-[2-Ethoxy-5-[(4-
dimethylpiperazin-1-yl]sulfonyl-  methylpiperazin-1-

IUPAC Name 2-ethoxyphenyl]-1-methyl-3- yl)sulfonyl]phenyl]-1-methyl-3-
propyl-6H-pyrazolo[4,5- propyl-1,6-dihydro-7H-
d]pyrimidin-7-one[3] pyrazolo[4,3-d]pyrimidin-7-one

CAS Number 496835-35-9[1][3] 139755-83-2[4]

o DMSO: Sparingly soluble (1-10

Solubility Water: 3.5 mg/mL
mg/ml)[1]

pKa Data not available 8.7

LogP Data not available 1.5[2]

Mechanism of Action: Inhibition of PDEb5

Dimethylsildenafil, like sildenafil, is a potent and selective inhibitor of phosphodiesterase type

5 (PDED5).[5][6] PDES is the primary enzyme responsible for the degradation of cyclic

guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary

vasculature.

The physiological process of penile erection is initiated by the release of nitric oxide (NO) from

nerve endings and endothelial cells during sexual stimulation. NO activates the enzyme

guanylate cyclase, which in turn increases the intracellular concentration of cGMP. Elevated

cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for

increased blood flow and resulting in an erection.

By inhibiting PDES, dimethylsildenafil prevents the breakdown of cGMP, thereby prolonging

its vasodilatory effects and enhancing the erectile response to sexual stimulation. It is important
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to note that sexual stimulation is a prerequisite for the pharmacological effect of PDES5

inhibitors.
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Figure 1: Mechanism of action of Dimethylsildenafil via PDES inhibition.

Pharmacological Data

While dimethylsildenafil is known to be a PDES5 inhibitor, specific quantitative data on its

potency and selectivity are not readily available in peer-reviewed literature. For a

comprehensive understanding, a comparison with the well-characterized profile of sildenafil is

provided.

Table 2: In Vitro Potency and Selectivity

Dimethylsildenafil

Parameter (Aildenafil/Methisosildenaf  Sildenafil

il)
PDES5 ICso Data not available 3.5-8.5 nM[7]
Selectivity vs. PDE1 Data not available >80-fold
Selectivity vs. PDE6 Data not available ~10-fold
Selectivity vs. PDE3 Data not available >4,000-fold
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ICso0 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

The selectivity profile of a PDES5 inhibitor is crucial for its safety and side-effect profile. For
instance, the lower selectivity of sildenafil for PDE5 over PDEG6, an enzyme found in the retina,
is associated with the transient visual disturbances reported by some users. The selectivity of
dimethylsildenafil against other PDE isoforms has not been publicly documented.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism,
and excretion (ADME), determine its onset and duration of action. A study on the metabolism of
aildenafil in rats and in vitro across different species, including humans, has shed some light on
its biotransformation.

The major metabolic pathways for aildenafil include N-dealkylation of the piperazine ring,
hydroxylation, and dehydrogenation. The study indicated that CYP3A is the primary isoenzyme
responsible for the oxidative metabolism of aildenafil.[5] This is similar to sildenafil, which is
also predominantly metabolized by CYP3A4.

Table 3: Pharmacokinetic Parameters

Dimethylsildenafil

Parameter (Aildenafil/Methisosildenaf  Sildenafil
il)

Bioavailability Data not available ~41%][4]

Plasma Half-life (t1/2) Data not available 3-4 hours[4]

Time to Max. Concentration

(Troe) Data not available 60 minutes (fasted state)
] Primarily hepatic (CYP3A Primarily hepatic (CYP3A4
Metabolism o ] )
indicated)[5] major, CYP2C9 minor)
) ) Primarily in feces (~80%) and
Excretion Data not available

urine (~13%) as metabolites[4]
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The lack of detailed pharmacokinetic data for dimethylsildenafil in humans makes it difficult to
predict its clinical behavior in comparison to sildenafil.

Experimental Protocols
Synthesis of Sildenafil Analogues

The synthesis of sildenafil and its analogues typically involves a multi-step process. While a
specific, detailed protocol for the synthesis of dimethylsildenafil is not publicly available, the
general approach for creating sildenafil analogues often follows a convergent synthesis
strategy. This involves the separate synthesis of the pyrazolopyrimidinone core and the
substituted phenylsulfonyl moiety, which are then coupled in a later step.
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Figure 2: A generalized workflow for the synthesis of sildenafil analogues.

In Vitro PDES Inhibition Assay

The potency of a PDES5 inhibitor is typically determined by an in vitro enzyme inhibition assay,
which measures the concentration of the compound required to inhibit 50% of the PDE5
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enzyme activity (ICso). Acommon method for this is the radio-enzymatic assay.

Principle: The assay measures the conversion of radiolabeled cGMP to 5-GMP by the PDES5

enzyme in the presence of varying concentrations of the inhibitor.

Materials:

Recombinant human PDE5 enzyme

[3H]-cGMP (radiolabeled substrate)

Snake venom nucleotidase (to convert [3H]-5'-GMP to [3H]-guanosine)
Anion-exchange resin

Scintillation cocktail and counter

Test compound (Dimethylsildenafil)

Assay buffer

Methodology:

Reaction Setup: A reaction mixture is prepared containing the assay buffer, PDE5 enzyme,
and varying concentrations of the test compound.

Initiation: The reaction is initiated by the addition of [3H]-cGMP.

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific
duration.

Termination: The reaction is terminated, often by heat inactivation.

Conversion: Snake venom nucleotidase is added to convert the [3H]-5'-GMP product to [3H]-
guanosine.

Separation: The mixture is passed through an anion-exchange resin. The unreacted [3H]-
cGMP binds to the resin, while the [3H]-guanosine product is eluted.
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e Quantification: The amount of radioactivity in the eluate is measured using a scintillation

counter.

» Data Analysis: The percentage of PDES5 inhibition is calculated for each concentration of the
test compound, and the ICso value is determined by plotting the inhibition curve.
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Figure 3: Workflow for a radio-enzymatic PDES inhibition assay.

Analytical Methods for Detection

Several analytical methods have been developed for the detection and quantification of
sildenafil and its analogues in various matrices, including pharmaceutical preparations and
biological fluids. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV)
or mass spectrometry (MS) detection is the most common technique.

Table 4: Analytical Methods for Sildenafil and Analogues

Method Column Mobile Phase Detection Application
Phosphate Quantification in

RP-HPLC C18 buffer/Acetonitril UV (285 nm) pharmaceutical
e dosage forms|[5]

Quantification in

Ammonium human plasma
LC-MS/MS C18 formate/Acetonitr ~ ESI-MS/MS for
ile pharmacokinetic
studies][6]

Detection of
GC-MS - - MS metabolites in

urine

Conclusion

Dimethylsildenafil is a close structural analogue of sildenafil and functions as a
phosphodiesterase type 5 inhibitor. While its mechanism of action is well-understood and
analogous to that of sildenafil, there is a significant lack of publicly available quantitative data
regarding its potency, selectivity, and pharmacokinetic profile. This information gap is a critical
consideration for researchers and drug development professionals. The analytical methods for
its detection are well-established, and the general synthetic strategies for sildenafil analogues
can likely be adapted for its preparation. Further research is required to fully characterize the
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pharmacological and pharmacokinetic properties of dimethylsildenafil to ascertain its potential
therapeutic value and to draw a more complete comparison with sildenafil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://Iwww.benchchem.com/product/b1532141#dimethylsildenafil-as-a-sildenafil-analogue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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